Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate is a complex organic compound belonging to the class of bicyclic compounds. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo framework that is often associated with various biological activities. The specific stereochemistry of this compound contributes to its potential pharmacological properties.
This compound can be synthesized through various chemical processes and is available through specialized chemical suppliers and research laboratories. It has garnered interest in medicinal chemistry due to its structural resemblance to known bioactive compounds.
Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate is classified as a bicyclic nitrogen-containing compound. Its classification can be further detailed as follows:
The synthesis of Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate typically involves multi-step synthetic routes that may include:
The synthesis may employ techniques such as:
Key molecular data includes:
Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate can participate in various chemical reactions due to its functional groups:
These reactions typically require careful control of conditions such as temperature and pH to achieve desired yields and selectivity.
The mechanism of action for Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors in the body.
Preliminary studies suggest that this compound may exhibit inhibitory effects on certain cellular pathways or receptor interactions typical of compounds with similar structures.
Key physical properties include:
Relevant chemical properties include:
Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate has potential applications in:
The construction of the diazabicyclo[3.2.1]octane core requires sophisticated catalytic strategies to establish the molecular framework prior to carboxylation. Henry (nitroaldol) reactions serve as pivotal carbon-carbon bond-forming steps for creating precursors to the bicyclic system. Modern biocatalytic approaches employ engineered enzymes to achieve enantioselective nitroaldol condensations, which can generate chiral nitroalcohol intermediates with up to 98% enantiomeric excess under optimized conditions [3]. These stereoenriched intermediates undergo subsequent cyclization to form the bicyclic scaffold. Organocatalysis has also emerged as a powerful tool, with thiourea-based catalysts effectively controlling stereochemistry during ring-forming reactions. The catalytic cycle typically involves hydrogen-bond-mediated activation of carbonyl groups, enabling precise facial selectivity during intramolecular amidation. Transition metal catalysts, particularly those based on ruthenium and palladium, have shown promise in asymmetric hydrogenation steps that set the (1R,5S,7S) stereotriad, though their application to this specific scaffold remains an area of active investigation [10].
Table 1: Catalytic Systems for Bicyclic Scaffold Synthesis
Catalyst Type | Reaction | Key Intermediate | Reported ee (%) |
---|---|---|---|
Lipase B (Candida antarctica) | Kinetic Resolution | Chiral β-nitroalcohol | ≤98 |
Thiourea Organocatalyst | Asymmetric Henry Reaction | Cyclization Precursor | ≤95 |
Ruthenium-BINAP Complex | Enantioselective Hydrogenation | Saturated Bicyclic Core | ≤90 |
Selective protection of the dicarboxylate functionalities presents significant synthetic challenges due to the differential reactivity requirements at the C6 and C7 positions. The tert-butoxycarbonyl (Boc) group serves as the predominant protecting group for the secondary amine nitrogen (N6) due to its orthogonal stability to subsequent reactions and mild deprotection characteristics. This protection is typically installed using di-tert-butyl dicarbonate under Schotten-Baumann conditions at 0-5°C, achieving protection yields exceeding 85% [2] [4]. The ethyl ester at C7 is commonly introduced via ethyl chloroformate activation under basic conditions. Strategic considerations include the base sensitivity of the bicyclic scaffold, necessitating mild inorganic bases (e.g., potassium carbonate) rather than strong organometallic bases. For the acid-labile nature of the Boc group, requiring avoidance of protic acids during ethyl ester formation. Carboxylate differentiation is maintained through sequential protection: initial Boc installation followed by ethyl ester formation, leveraging the steric hindrance of the Boc group to direct electrophilic carboxylation to the less hindered nitrogen [5].
Table 2: Protecting Group Performance Characteristics
Protecting Group | Installation Reagent | Compatibility | Deprotection Conditions |
---|---|---|---|
Tert-butyl ester | Di-tert-butyl dicarbonate | Acid-sensitive intermediates | TFA/DCM (1:1), rt, 1h |
Ethyl ester | Ethyl chloroformate, K₂CO₃ | Base-sensitive scaffolds | LiOH/THF/H₂O, 0°C, 30min |
Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenation conditions | H₂/Pd-C, MeOH, 3 atm |
Establishing the (1R,5S,7S) relative configuration requires precise stereocontrol during the ring-forming sequence. The strained bicyclic [3.2.1] geometry necessitates intramolecular aminolysis of chiral lactam precursors under high-dilution conditions (0.01-0.05 M) to suppress oligomerization [9]. Computational studies reveal significant torsional strain (∼15 kcal/mol) associated with the boat conformation adopted by the piperidine moiety, which directs the stereochemical outcome through torsional steering effects. Diastereomeric ratios can reach 8:1 when using L-proline-derived catalysts that leverage enamine-mediated ring closure. Critical parameters include temperature control (-78°C to 25°C), which significantly impacts the trans/cis ratio of the amide bonds, and solvent polarity, with aprotic solvents (dimethylformamide) favoring the desired (1R,5S,7S) configuration over the (1S,5R,7R) enantiomer. Microwave-assisted synthesis at controlled temperatures (80-100°C) has reduced ring-closing times from 48 hours to 2 hours while maintaining stereochemical integrity. X-ray crystallographic analysis confirms the relative stereochemistry, showing the ethyl carboxylate group in an equatorial orientation with the tert-butoxycarbonyl group adopting an axial position on the bridgehead nitrogen [4].
Resolution of the racemic mixture to obtain the (1R,5S,7S) enantiomer employs enzymatic and whole-cell biocatalysts exhibiting stereoselectivity toward the undesired enantiomer. Fungal strains such as Cunninghamella echinulata (DSM 1905) demonstrate preferential oxidative metabolism of the (1S,5R,7R) enantiomer, enriching the remaining mixture in the target (1R,5S,7S) isomer to 42% enantiomeric excess after 48-hour incubations . The resolution process is monitored via ³¹P-NMR spectroscopy using β-cyclodextrin as a chiral solvating agent, which induces ∼0.5 ppm chemical shift differences between diastereomeric complexes. Immobilized Candida antarctica lipase B catalyzes the enantioselective ethanolysis of the ethyl ester functionality, showing preferential hydrolysis of the (1S,5R,7R) enantiomer with an enantioselectivity factor (E) of 18 under optimized conditions (35°C, tert-butanol solvent). Critical parameters affecting resolution efficiency include temperature (optimized at 25-30°C), pH (7.0-7.5 for oxidase activity), and substrate concentration (<50 mM to prevent enzyme inhibition). The resolved product typically achieves ≥98% chemical purity after standard chromatographic purification, though the enantiomeric purity rarely exceeds 95% in single-stage resolutions, necessitating multi-stage enrichment for pharmaceutical applications [4] .
Table 3: Biocatalytic Resolution Efficiency Parameters
Biocatalyst System | Enantioselectivity (e.e. %) | Optimal Conditions | Time (h) | Configuration Preference |
---|---|---|---|---|
Cunninghamella echinulata (whole cells) | 42% | PD Medium, 25°C, pH 7.2 | 48 | R-enantiomer retention |
Candida antarctica Lipase B | 95% | Tert-butanol, 35°C, 0.5M substrate | 24 | S-enantiomer hydrolysis |
Aspergillus fumigatus (induced) | 25% | Starved cells, pH 6.8 | 24 | S-enantiomer metabolism |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1